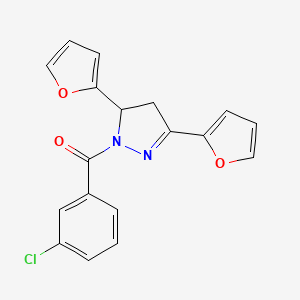
1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a unique structure combining furan rings, a dihydropyrazole core, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the dihydropyrazole ring and the attachment of furan and chlorophenyl groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions to form corresponding furanones.
Reduction: The dihydropyrazole core can be reduced to pyrazole under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the dihydropyrazole core may yield pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential bioactivity. The presence of furan and pyrazole moieties suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole moieties could facilitate binding to these targets, while the chlorophenyl group may enhance its affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone: Similar structure but with a different position of the chlorine atom.
[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-bromophenyl)methanone: Similar structure with a bromine atom instead of chlorine.
[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-5-1-4-12(10-13)18(22)21-15(17-7-3-9-24-17)11-14(20-21)16-6-2-8-23-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCSLLGLDZHABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-2-[3-({[(2-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2713146.png)
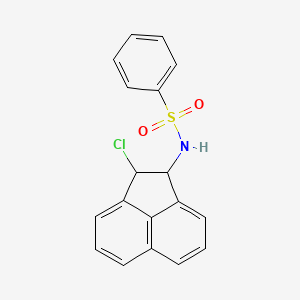
![Methyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate](/img/structure/B2713150.png)
![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)
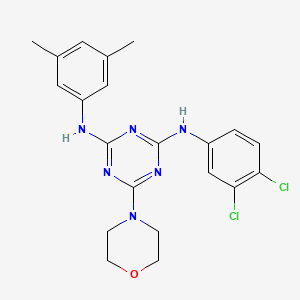
![2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2713155.png)
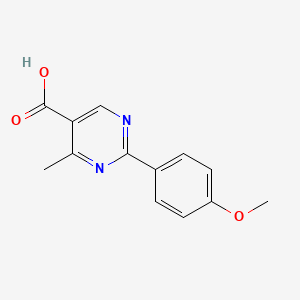

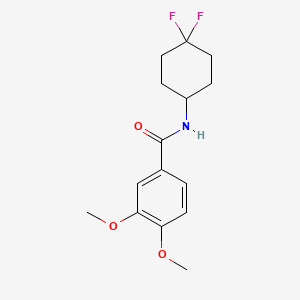
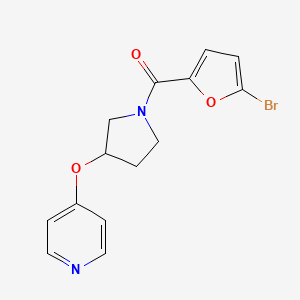
![N-(4-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2713165.png)
![4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol](/img/structure/B2713166.png)

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)
